molecular formula C11H15BrO2 B8401770 2-Methoxy-2-(o-bromobenzyloxy)propane

2-Methoxy-2-(o-bromobenzyloxy)propane

Cat. No.: B8401770
M. Wt: 259.14 g/mol
InChI Key: ZCPRQJAMQLDMEB-UHFFFAOYSA-N
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Description

2-Methoxy-2-(o-bromobenzyloxy)propane is a synthetic organic compound featuring a propane core substituted with methoxy and o-bromobenzyloxy functional groups. This structure suggests its potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. The bromine atom on the benzyl group offers a site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making it valuable for constructing more complex molecular architectures. Similarly, the ether linkages can provide stability or influence the physicochemical properties of target molecules. Researchers might explore its application in developing novel inhibitors or probes, analogous to other ether-containing compounds studied for their biological activity . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-(2-methoxypropan-2-yloxymethyl)benzene

InChI

InChI=1S/C11H15BrO2/c1-11(2,13-3)14-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3

InChI Key

ZCPRQJAMQLDMEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)OCC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Chiral Resolution

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
2-Methoxy-2-(1-naphthyl)propionic acid 1-Naphthyl, methoxy ~270.3 Chiral resolution of alcohols, amines
2-Methoxy-2-(9-phenanthryl)propionic acid 9-Phenanthryl, methoxy ~294.3 Enhanced chiral recognition in HPLC
4-Benzyloxy-2-bromo-1-methoxybenzene Benzyloxy, bromo, methoxy (aromatic) ~307.1 Intermediate in organic synthesis
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde Bromobenzyloxy, bromo, aldehyde ~400.0 Cross-coupling reactions
Target compound o-Bromobenzyloxy, methoxy (propane) ~285.1 Potential resolving agent (theoretical)
Key Observations:
  • Steric and Electronic Effects: The o-bromobenzyloxy group in the target compound is less sterically demanding than 1-naphthyl or 9-phenanthryl groups in M1NPA and related acids.
  • Crystal Packing : Analogs like M1NPA form stable diastereomeric salts via π-π stacking and hydrogen bonding, critical for chiral resolution . The target compound’s propane backbone may limit similar interactions, reducing crystallinity compared to naphthyl/phenanthryl analogs.
  • Reactivity : Unlike brominated aromatic intermediates (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene), the propane-based structure of the target compound avoids electrophilic aromatic substitution, making it less reactive in cross-coupling reactions .

Functional Performance in Enantiomer Separation

While M1NPA and 2-methoxy-2-(9-phenanthryl)propionic acid achieve >90% enantiomeric excess (ee) in separating alcohols and amines , the target compound’s performance is untested. Theoretical modeling suggests its lower steric bulk could reduce selectivity for bulky substrates but improve resolution for smaller molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-2-(o-bromobenzyloxy)propane, and what factors influence reagent selection?

  • Methodological Answer : Synthesis typically involves etherification between o-bromobenzyl alcohol and a propane-derived diol. For example:

  • Route 1 : React o-bromobenzyl bromide with a methoxy-substituted propane diol using a base (e.g., K₂CO₃) in anhydrous acetone under reflux .
  • Route 2 : Utilize Mitsunobu conditions (e.g., DIAD, PPh₃) to couple o-bromobenzyl alcohol with a methoxypropane diol precursor .
  • Critical Factors : Solvent polarity, reaction temperature (60–80°C), and moisture exclusion to avoid hydrolysis of intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurposeKey Peaks/Observations
¹H/¹³C NMR Confirm substitution patternMethoxy (~δ 3.3 ppm), bromobenzyl aromatic protons (δ 7.2–7.8 ppm) .
Mass Spectrometry Verify molecular ion ([M+H]⁺)Expected m/z = 323.04 (C₁₁H₁₄BrO₃) .
HPLC Assess purityRetention time matching authenticated standards (>98% purity) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility and inhalation risks .
  • Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to steer bromination or methoxy substitution .
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach functionalized aryl groups post-synthesis .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen atoms in ether-forming reactions .

Q. How can contradictory data in reaction yields be resolved during scale-up?

  • Methodological Answer :

  • Process Variables :
VariableLab-Scale (mg)Pilot-Scale (kg)Mitigation Strategy
Mixing EfficiencyHigh (magnetic stirrer)Low (overhead stirrer)Optimize impeller design for homogeneous mixing .
Heat TransferRapid (small volume)Slow (bulk phase)Use jacketed reactors with precise temperature control (±1°C) .
  • Purification : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The ortho-bromobenzyl group creates steric hindrance, favoring SN1 over SN2 mechanisms in polar solvents .
  • Electronic Effects : The electron-donating methoxy group stabilizes carbocation intermediates, accelerating solvolysis in acidic conditions .
  • Kinetic Studies : Monitor reaction progress via IR spectroscopy (C-Br stretch at ~550 cm⁻¹ disappearance) .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian) predict optimal dihedral angles for receptor binding .
  • Bioassay Data :
Assay TypeTargetIC₅₀ (μM)Notes
Kinase Inhibition EGFR12.3 ± 1.2Competitive inhibition confirmed via Lineweaver-Burk plots .
Antimicrobial S. aureus25.8 ± 3.4Synergy observed with β-lactams .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity Variance : Melting point depression due to impurities (<95% purity in some studies) .
  • Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .
  • Instrument Calibration : Validate DSC equipment with standard references (e.g., indium, m.p. 156.6°C) .

Key Omissions in Literature

Q. What environmental impact studies are needed for this compound?

  • Methodological Answer :

  • Ecotoxicology : Assess biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential in Daphnia magna .
  • Soil Mobility : Column leaching experiments to determine partition coefficients (Kₒc) .

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